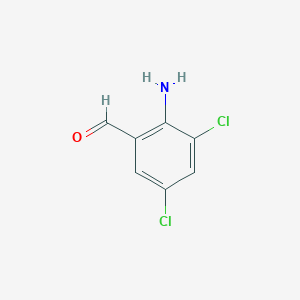
3-(Azidomethyl)-5-methyl-1,2-oxazole
描述
3-(Azidomethyl)-5-methyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of an azidomethyl group attached to the oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The azide group in the molecule is particularly notable for its high reactivity, making it a valuable intermediate in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-5-methyl-1,2-oxazole typically involves the introduction of the azidomethyl group to the oxazole ring. One common method involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This process forms the oxetane ring, which is then subjected to azidation to replace the bromide substituents with azide ions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and azidation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of phase-transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Azidomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition (click chemistry).
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts and alkynes.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azide group.
科学研究应用
3-(Azidomethyl)-5-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules through click chemistry.
Industry: Utilized in the production of energetic materials and polymers with specific properties.
作用机制
The mechanism of action of 3-(Azidomethyl)-5-methyl-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for labeling and functionalizing biomolecules without interfering with biological processes . Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups attached to an oxetane ring.
3-Azidomethyl-3-methyloxetane: Another azidomethyl-substituted oxetane with similar reactivity.
Uniqueness
3-(Azidomethyl)-5-methyl-1,2-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to oxetane derivatives. The presence of the azidomethyl group on the oxazole ring allows for specific reactivity patterns, making it a versatile intermediate in organic synthesis and material science .
属性
IUPAC Name |
3-(azidomethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOVJVWIVBYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634178 | |
| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154016-53-2 | |
| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)











